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Nalmefene-d3

Cat. No.: B1158242
M. Wt: 342.45
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Description

Theoretical Frameworks of Isotopic Labeling in Drug Discovery and Development Research

The use of isotopic labeling in pharmaceutical research is grounded in the principle that the substitution of an atom with its isotope can provide a powerful tool for elucidating complex biological processes without significantly altering the molecule's fundamental chemical properties. musechem.com This section will explore the key theoretical frameworks that underpin the application of deuterium (B1214612) in drug discovery and development.

Principles of Deuterium Kinetic Isotope Effects (DKIE) and Their Mechanistic Implications

The Deuterium Kinetic Isotope Effect (DKIE) is a cornerstone of deuteration chemistry and refers to the change in the rate of a chemical reaction when a hydrogen atom (¹H) is replaced by a deuterium atom (²H or D). cymitquimica.com This effect arises from the difference in mass between the two isotopes; deuterium is approximately twice as heavy as hydrogen. wikipedia.org This mass difference leads to a lower vibrational frequency and a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. gabarx.com

The cleavage of a C-H bond is a common step in the metabolic breakdown of many drugs, often catalyzed by enzymes such as the cytochrome P450 (CYP450) family. researchgate.net Because the C-D bond is stronger, more energy is required to break it, resulting in a slower reaction rate. gabarx.com This phenomenon is quantified by the DKIE value, which is the ratio of the rate constant for the reaction with hydrogen (kH) to the rate constant for the reaction with deuterium (kD). A primary DKIE is observed when the C-H/C-D bond is broken in the rate-determining step of the reaction.

The mechanistic implications of the DKIE are profound. By strategically placing deuterium at metabolically vulnerable sites on a drug molecule, medicinal chemists can slow down its breakdown, a process often referred to as "metabolic switching" or "metabolic shunting" when it diverts metabolism to alternative pathways. researchgate.net This can lead to a longer drug half-life, increased systemic exposure, and potentially a reduction in the formation of toxic metabolites. researchgate.netmedchemexpress.com

Rationale for Deuteration in Enhancing Research Understanding of Metabolic Stability

The primary rationale for employing deuteration in drug research is to enhance the metabolic stability of a compound. musechem.com Poor metabolic stability is a major cause of failure for many drug candidates during development. Rapid metabolism can lead to low bioavailability, requiring higher or more frequent doses, which in turn can increase the risk of adverse effects.

By replacing hydrogen with deuterium at specific, metabolically labile positions, researchers can create analogs that are more resistant to enzymatic degradation. musechem.com This enhanced stability allows for a more controlled and predictable pharmacokinetic profile. medchemexpress.com The use of deuterated compounds in preclinical studies provides valuable insights into the metabolic pathways of a drug. By comparing the metabolic profiles of the deuterated and non-deuterated versions, researchers can identify the primary sites of metabolism and the enzymes involved. scitechnol.com This information is crucial for optimizing the drug's structure to improve its therapeutic properties.

For instance, if a particular metabolite is known to be toxic, deuteration at the site of its formation can reduce its production, thereby improving the safety profile of the drug. researchgate.net This approach was a key factor in the development of deutetrabenazine, the first deuterated drug to receive FDA approval. researchgate.net

Deuterium as a Mechanistic Probe in Biochemical and Pharmacological Research

Beyond its application in improving drug metabolism, deuterium serves as a powerful mechanistic probe in biochemical and pharmacological research. The DKIE can be used to elucidate the mechanisms of enzyme-catalyzed reactions. researchgate.net If a significant DKIE is observed upon deuteration of a specific position in a substrate, it provides strong evidence that the cleavage of the C-H bond at that position is a rate-limiting step in the enzymatic reaction. researchgate.net

This information is invaluable for understanding how enzymes function at a molecular level. Researchers can use this knowledge to design more potent and selective enzyme inhibitors or to engineer enzymes with novel catalytic activities.

In pharmacological research, deuterated compounds can be used to study drug-receptor interactions. While the substitution of hydrogen with deuterium does not typically alter the binding affinity of a drug for its target receptor, it can provide subtle insights into the dynamics of the binding process. Furthermore, stable isotope-labeled compounds, including those with deuterium, are instrumental as internal standards in quantitative bioanalysis using mass spectrometry, ensuring accuracy and precision in measuring drug concentrations in biological samples. diagnosticsworldnews.com

Evolution and Significance of Stable Isotope-Labeled Compounds in Pharmaceutical Research

The application of stable isotope-labeled compounds in pharmaceutical research has evolved from a niche technique to a mainstream tool that significantly impacts drug discovery and development. acs.org This section will trace the historical application of deuterium in medicinal chemistry and highlight the advantages of using stable isotopes over their radioactive counterparts.

Historical Context of Deuterium Applications in Medicinal Chemistry

The discovery of deuterium by Harold Urey in 1931 laid the groundwork for its application in various scientific fields. wikipedia.org The first reports of using deuterium in medicinal chemistry emerged in the 1960s, with studies demonstrating the metabolic stabilization of compounds like morphine through deuteration. researchgate.netresearchgate.net

Initially, the high cost and limited availability of deuterated materials restricted their widespread use. However, as synthetic methods improved and the understanding of the DKIE grew, so did the interest in deuterated pharmaceuticals. scientificupdate.com Throughout the latter half of the 20th century, deuterated compounds were primarily used as research tools to study reaction mechanisms and as internal standards for analytical methods. acs.org

The 21st century has witnessed a surge in the development of deuterated drugs as therapeutic agents in their own right. scientificupdate.com This "deuterium switch" strategy, where a hydrogen atom in an existing drug is replaced with deuterium to create a new chemical entity with improved properties, has gained significant traction. researchgate.net The approval of deutetrabenazine in 2017 marked a major milestone, validating the therapeutic potential of deuterated drugs and paving the way for further innovation in this area. researchgate.net

Advantages of Stable Isotope Labeling over Radioactive Labeling in Research Applications

While radioactive isotopes, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), have been traditionally used in drug metabolism studies, stable isotopes offer several distinct advantages, making them a safer and often more practical choice in pharmaceutical research. metsol.comresearchgate.net

FeatureStable Isotope Labeling (e.g., Deuterium)Radioactive Labeling (e.g., Tritium, Carbon-14)
Safety Non-radioactive, posing no radiation risk to researchers or study subjects. metsol.compharmiweb.comEmits ionizing radiation, requiring specialized handling, facilities, and disposal procedures, and posing a health risk. musechem.com
Regulatory Burden Lower regulatory hurdles and less stringent safety protocols. metsol.comSubject to strict regulations governing the use, storage, and disposal of radioactive materials.
Long-Term Studies Ideal for long-term studies as the isotopes do not decay. pharmiweb.comThe half-life of the isotope can limit the duration of the study.
Human Studies Can be used in a wider range of human studies, including in vulnerable populations like children and pregnant women. metsol.comnih.govUse in humans is more restricted due to safety concerns.
Environmental Impact No radioactive waste is generated. musechem.comGenerates radioactive waste that requires specialized and costly disposal.
Analytical Techniques Primarily detected by mass spectrometry and NMR spectroscopy, which provide rich structural information. Detected by scintillation counting, which provides quantitative data but limited structural information.
Cost The cost of synthesis and analysis can be high, but may be offset by reduced safety and disposal costs.The cost of the isotope and the infrastructure for handling and disposal can be substantial. researchgate.net

The primary advantage of stable isotopes is their non-radioactive nature. metsol.com This inherent safety eliminates the risks associated with radiation exposure for both researchers and clinical trial participants. metsol.compharmiweb.com Consequently, stable isotope-labeled compounds can be used in a broader range of studies, including those involving vulnerable populations. metsol.com

Furthermore, the absence of radioactive decay means that stable isotopes are suitable for long-term investigations without the complication of a diminishing signal over time. pharmiweb.com From a regulatory and logistical standpoint, working with stable isotopes is significantly less burdensome than handling radioactive materials, which require specialized facilities, licenses, and waste disposal protocols. musechem.commetsol.com

Properties

Molecular Formula

C₂₁H₂₂D₃NO₃

Molecular Weight

342.45

Synonyms

(5α)-17-(Cyclopropylmethyl-d3)-4,5-epoxy-6-methylenemorphinan-3,14-diol; _x000B_(-)-Nalmefene-d3;  6-Deoxo-6-methylenenaltrexone-d3;  6-Desoxy-6-methylenenaltrexone-d3;  JF 1-d3;  Nalmetrene-d3;  ORF 11676-d3; 

Origin of Product

United States

Synthetic Methodologies and Characterization of Nalmefene D3

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The synthesis of deuterated complex molecules like Nalmefene-d3 relies on a toolbox of advanced organic chemistry techniques. snnu.edu.cn These methods aim for high levels of deuterium incorporation in specific molecular positions, a critical factor for achieving the desired modification of the molecule's properties. acs.org The development of C-H bond functionalization has been particularly instrumental, allowing for the direct replacement of hydrogen with deuterium without the need for pre-functionalized starting materials. snnu.edu.cnthieme-connect.com

Regioselective Deuteration Techniques for Pharmaceutical Intermediates

Achieving regioselectivity—the control of where the deuterium is placed on a molecule—is paramount in the synthesis of deuterated pharmaceuticals. Transition-metal catalysis is a powerful tool for this purpose. snnu.edu.cnresearchgate.net Catalysts based on metals such as iridium, palladium, rhodium, and ruthenium have been extensively used for hydrogen isotope exchange (HIE) reactions. snnu.edu.cn Iridium-based catalysts, in particular, are well-explored for their ability to direct deuteration to the ortho-position (adjacent to a directing functional group) of aromatic rings. acs.orgsnnu.edu.cn For instance, iridium complexes can catalyze ortho-C–H deuteration on a variety of substrates, including those with amide or acid functional groups. snnu.edu.cn

Palladium-catalyzed HIE reactions, often using 8-aminoquinoline (B160924) as a directing group, can achieve ortho-selective deuteration of aromatic acids and β-deuteration of aliphatic acids with deuterium oxide (D₂O) as the deuterium source. thieme-connect.com Furthermore, metal-free methods have been developed for the regioselective deuteration of electron-rich aromatic systems like phenols and anilines, using simple catalysts like sodium hydroxide (B78521) or specialized solvents. researchgate.net These techniques are vital for creating specifically labeled pharmaceutical intermediates that can be carried forward to the final active pharmaceutical ingredient.

Hydrogen/Deuterium Exchange Reactions in Synthesis

Hydrogen/Deuterium Exchange (HDE) or Hydrogen Isotope Exchange (HIE) is a fundamental process for incorporating deuterium. mdpi.com These reactions involve the substitution of a hydrogen atom with a deuterium atom, typically from a deuterium source like deuterium gas (D₂) or, more commonly, deuterium oxide (D₂O). mdpi.comstackexchange.com HIE reactions can be promoted by various catalysts, including acids, bases, or transition metals. thieme-connect.commdpi.com

Base-catalyzed H/D exchange is a straightforward method for replacing acidic hydrogens, such as those adjacent to a carbonyl group, through keto-enol equilibria. mdpi.com However, for less acidic C-H bonds, metal catalysts are often necessary. snnu.edu.cn Heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) can facilitate H-D exchange reactions under neutral conditions using D₂O, which is advantageous for complex drug molecules that may be sensitive to harsh acidic or basic conditions. researchgate.net The efficiency of HIE is a critical consideration, as achieving high deuterium incorporation (>90%) is often the goal, though this can be challenging due to the reversible nature of the reaction. acs.orgresearchgate.net

Table 1: Examples of Catalytic Systems for Hydrogen Isotope Exchange (HIE)

Catalyst System Deuterium Source Target Position/Substrate Type Reference
Iridium (Ir) Complexes D₂ gas or d₆-benzene Ortho-position of arenes, heterocycles snnu.edu.cn
Palladium (Pd) with Directing Group D₂O Ortho-position of aromatic acids, β-position of aliphatic acids thieme-connect.com
Ruthenium (Ru) Complexes D₂O Ortho/para position of N-alkyl-substituted anilines researchgate.net
Platinum on Carbon (Pt/C) D₂O Various positions on drug molecules like theophylline, caffeine researchgate.net
N-Heterocyclic Carbenes (NHC) D₂O Aldehyde C-1 position nih.gov

Specific Synthesis Pathways for this compound

The chemical name of this compound, (5α)-17-(d3-Cyclopropylmethyl)-4,5-epoxy-6-methylenemorphinan-3,14-diol, indicates that the three deuterium atoms are located on the cyclopropylmethyl group attached to the nitrogen atom. This specific labeling dictates the synthetic strategy, which likely involves the introduction of a pre-deuterated building block onto a Nalmefene (B1676920) precursor.

Precursor Selection and Deuterium Sources

The synthesis of this compound would logically start from a precursor molecule that lacks the N-cyclopropylmethyl group. The most direct precursor is Nornalmefene (B1365036) (17-descyclopropylmethyl-nalmefene). synzeal.com This intermediate possesses the core morphinan (B1239233) structure of Nalmefene but has a secondary amine (N-H) available for alkylation.

The deuterium source is not simply D₂O or D₂ gas in this case, but rather a deuterated alkylating agent. The synthesis would employ a deuterated cyclopropylmethyl group, such as (bromomethyl-d2)cyclopropane-1-d or a similar (iodomethyl-d3)cyclopropane reagent. The use of deuterated building blocks, like iodomethane-d3 (B117434) (CD₃I), is a common and effective strategy for incorporating deuterium with high isotopic purity at specific, non-exchangeable positions. google.com

Reaction Conditions and Optimization for Deuterium Yield and Purity

The key reaction step is the N-alkylation of Nornalmefene with the deuterated cyclopropylmethyl halide. This is a nucleophilic substitution reaction where the nitrogen atom of the Nornalmefene acts as the nucleophile, displacing the halide from the deuterated reagent.

The reaction would typically be carried out in a suitable organic solvent in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. Optimization would involve screening different bases (e.g., potassium carbonate, triethylamine) and solvents (e.g., acetonitrile (B52724), DMF) to maximize the yield of the alkylation reaction while preventing side reactions. The temperature and reaction time are also critical parameters to control to ensure complete conversion. The purity of the final this compound product is highly dependent on the isotopic purity of the deuterated starting material, as any protio-impurity (containing hydrogen instead of deuterium) in the alkylating agent will result in the formation of unlabeled Nalmefene.

Table 2: Proposed Precursors and Reagents for this compound Synthesis

Compound Role Chemical Name/Type Purpose in Synthesis Reference
Precursor Nornalmefene Provides the core molecular scaffold for alkylation. synzeal.com
Deuterium Source/Reagent d₃-Cyclopropylmethyl halide (e.g., bromide or iodide) Introduces the three-deuterium cyclopropylmethyl group. google.com
Base Non-nucleophilic organic or inorganic base (e.g., K₂CO₃) Neutralizes acid byproduct from the N-alkylation reaction.
Solvent Aprotic polar solvent (e.g., Acetonitrile) Provides the reaction medium for the N-alkylation.

Advanced Spectroscopic and Chromatographic Methods for this compound Characterization

The characterization of this compound is essential to confirm its identity, isotopic purity, and chemical purity. This requires a combination of advanced analytical techniques. bvsalud.org Standard analytical methods often need to be adapted to distinguish between isotopologues (molecules that differ only in their isotopic composition). bvsalud.orgbrightspec.com

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a primary tool. researchgate.netnih.gov MS can confirm the successful incorporation of deuterium by detecting the expected mass shift. For this compound, the molecular weight is approximately 342.45 g/mol , compared to about 339.4 g/mol for unlabeled Nalmefene. nih.gov High-resolution mass spectrometry can provide a precise mass measurement to confirm the elemental formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the exact location of the deuterium atoms. brightspec.com While ¹H NMR would show the disappearance of signals corresponding to the now-deuterated positions on the cyclopropylmethyl group, ²H (Deuterium) NMR would show a signal confirming the presence and chemical environment of the deuterium nuclei.

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are used to separate this compound from any unreacted precursors, byproducts, or chemical impurities. researchgate.netmdpi.com Because this compound is chemically identical to unlabeled Nalmefene (aside from the isotopic difference), they typically co-elute under standard chromatographic conditions. mdpi.com Therefore, chromatography is used to ensure chemical purity, while spectroscopy (MS and NMR) is used to confirm isotopic identity and purity. bvsalud.org

Table 3: Analytical Techniques for this compound Characterization

Technique Purpose Expected Observation for this compound Reference
High-Performance Liquid Chromatography (HPLC) Chemical purity assessment and separation from impurities. A single, sharp peak corresponding to the retention time of Nalmefene. researchgate.netmdpi.com
Mass Spectrometry (MS) Confirmation of molecular weight and degree of deuterium incorporation. A molecular ion peak corresponding to the mass of the d₃-isotopologue (C₂₁H₂₂D₃NO₃). bvsalud.orgbrightspec.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Sensitive quantification and structural confirmation. Specific parent-to-daughter ion transitions for this compound. nih.govresearchgate.net
¹H Nuclear Magnetic Resonance (¹H NMR) Confirmation of deuteration site by observing signal disappearance. Reduced integration or disappearance of proton signals for the cyclopropylmethyl group. brightspec.com
²H Nuclear Magnetic Resonance (²H NMR) Direct detection and confirmation of deuterium location. A signal in the spectrum corresponding to the chemical environment of the deuterium atoms. brightspec.com
Molecular Rotational Resonance (MRR) Unambiguous distinction between isotopomers. A unique rotational spectrum based on the molecule's specific moments of inertia. researchgate.net

Mass Spectrometry for Deuteration Confirmation and Location

Mass spectrometry is a cornerstone technique for the characterization of deuterated compounds like this compound. It provides definitive information on the molecular weight, confirming the incorporation of deuterium, and through fragmentation analysis, can help pinpoint the location of the deuterium labels.

High-resolution mass spectrometry (HRMS) is employed to accurately determine the mass-to-charge ratio (m/z) of the parent ion, which allows for the confirmation of the elemental composition and the assessment of isotopic purity. googleapis.comkwrwater.nl Isotopic purity is a critical parameter for an internal standard, as it ensures the accuracy of quantitative measurements. By comparing the abundance of the deuterated species to any residual non-deuterated or partially deuterated species, the isotopic enrichment can be calculated. google.com

Parameter Description Significance in this compound Analysis
Accurate Mass Measurement Provides a highly precise m/z value for the molecular ion.Confirms the incorporation of three deuterium atoms by comparing the measured mass to the theoretical mass of this compound.
Isotopic Distribution The pattern of peaks corresponding to the different isotopic compositions of the molecule.Allows for the quantitative assessment of isotopic purity and enrichment.
Formula Generation Software algorithms use the accurate mass to propose possible elemental formulas.Verifies the correct elemental composition of the synthesized this compound.

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the position of the deuterium atoms within the this compound molecule. In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed. By comparing the fragmentation pattern of this compound to that of non-deuterated Nalmefene, the location of the deuterium labels can be deduced. For instance, if a fragment ion retains all three deuterium atoms, it indicates that the deuterium labels are not on the portion of the molecule that was lost during fragmentation. Conversely, a mass shift of three units in a fragment ion compared to the corresponding fragment of unlabeled Nalmefene would confirm the presence of the d3-label on that fragment.

A common fragmentation pathway for morphinan-like structures involves cleavage of the N-alkyl group. In the case of this compound, the observation of a fragment ion corresponding to the loss of the d3-cyclopropylmethyl group would provide strong evidence for the location of the deuterium atoms on this specific moiety.

Technique Information Gained Application to this compound
Tandem MS (MS/MS) Structural information from fragmentation patterns.Confirms the location of the three deuterium atoms on the cyclopropylmethyl group.
Collision-Induced Dissociation (CID) Method to induce fragmentation of the molecular ion.Generates specific fragment ions for structural analysis of this compound.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including isotopically labeled compounds like this compound. google.comresearchgate.net It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H), deuterium (²H), and carbon (¹³C).

Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei. The ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of their location on the cyclopropylmethyl group. The integration of these signals can also be used to assess the isotopic enrichment. googleapis.com

NMR Technique Information Provided Expected Observation for this compound
¹H NMR Position and connectivity of hydrogen atoms.Reduced or absent signals for the protons on the cyclopropylmethyl group.
²H NMR Direct detection and location of deuterium atoms.Signals corresponding to the chemical shifts of the deuterium atoms on the cyclopropylmethyl group.

Carbon-13 (¹³C) NMR spectroscopy is used to confirm the carbon framework of the this compound molecule. google.com The ¹³C NMR spectrum provides information about the number and chemical environment of the carbon atoms. The spectrum of this compound is expected to be very similar to that of unlabeled Nalmefene, confirming that the underlying carbon skeleton has not been altered during the deuteration process. Minor changes in the chemical shifts of the carbon atoms directly bonded to deuterium may be observed due to isotopic effects.

NMR Technique Purpose Expected Result for this compound
¹³C NMR Confirmation of the carbon skeleton.The spectrum will be nearly identical to that of Nalmefene, with minor isotopic shifts for the carbons bonded to deuterium.

Analytical Research Applications of Nalmefene D3

Nalmefene-d3 as an Internal Standard in Quantitative Bioanalysis Research

In the quantitative analysis of biological samples, where the substance of interest, or analyte, is often present in trace amounts within a complex mixture, an internal standard is indispensable. bioanalysis-zone.com this compound is frequently employed for this purpose in the analysis of Nalmefene (B1676920) and other related opioid compounds. The use of a stable isotope-labeled internal standard like this compound is considered the most reliable technique for compensating for analyte losses during sample preparation and analysis. researchgate.net This is because its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring they behave similarly throughout the entire analytical procedure. researchgate.netuef.fi

For instance, in a study developing a method for the simultaneous determination of various opioids in blood, serum, or plasma, deuterated internal standards, including a deuterated analog for the 6-keto-opioids, were utilized. researchgate.net Similarly, research on naltrexone (B1662487) pharmacokinetics in non-human primates involved spiking samples with isotopically labeled naltrexone-d3 to a final concentration of 5 ng/mL. dtic.mil The fundamental principle is to add a known quantity of the internal standard to all samples, including calibration standards and quality controls, before any extraction or processing steps. bioanalysis-zone.com This allows for the correction of variability in sample handling and instrument response. bioanalysis-zone.com

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique used for the precise quantification of elements or molecules in a sample. ontosight.aiontosight.ai The core principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, often called a "spike," to the sample. ontosight.aiosti.gov In the context of Nalmefene analysis, this compound acts as this spike.

The underlying premise of IDMS is that the isotopically labeled standard (this compound) and the native analyte (Nalmefene) are chemically identical and will therefore behave the same way during sample preparation, purification, and analysis. researchgate.netontosight.ai After the spike is added and thoroughly mixed with the sample, the mixture is analyzed using mass spectrometry. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the distinct measurement of both the analyte and the isotopically labeled internal standard. ontosight.ai The concentration of the analyte in the original sample is then calculated from the measured ratio of the two isotopes. osti.gov

A key advantage of IDMS is that it does not depend on the quantitative recovery of the analyte from the sample matrix. osti.gov Any losses that occur during the analytical process will affect both the analyte and the internal standard equally, thus preserving the accuracy of their ratio. researchgate.net This makes IDMS a primary method of measurement, capable of producing highly accurate and precise results with low uncertainty. ontosight.ai

Calibration Curve Generation and Linearity Assessment in Research Matrices

To quantify the concentration of an analyte in a sample, a calibration curve is essential. This is generated by preparing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard (this compound). The instrument's response (the ratio of the analyte peak area to the internal standard peak area) is then plotted against the known concentration of the analyte.

In various bioanalytical methods developed for Nalmefene and similar compounds, linearity has been established over a specific concentration range. For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Nalmefene in human plasma demonstrated linear calibration curves over a concentration range of 10-5000 pg/mL. researchgate.net Another study established a calibration range from 0.1 to 100 ng/mL for Nalmefene in human and rabbit plasma and rabbit serum. nih.gov The linearity of these curves is a critical aspect of method validation, confirming that the response is directly proportional to the concentration of the analyte within that range.

The table below summarizes the linear ranges and lower limits of quantification (LLOQ) from various published research studies for Nalmefene.

MatrixAnalytical MethodLinear RangeLLOQ
Human PlasmaLC-MS/MS10-5000 pg/mL10 pg/mL
Human and Rabbit Plasma, Rabbit SerumLC-MS/MS0.1-100 ng/mL0.1 ng/mL
Human PlasmaRIA0.0625-100 ng/mL0.0625-2 ng/mL
Human PlasmaLC-MS or LC-MS/MS0.1-100 ng/mL0.1-1 ng/mL
Human PlasmaLCEC3-200 ng/mL3 ng/mL

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry, RIA: Radioimmunoassay, LCEC: Liquid Chromatography with Electrochemical Detection, LLOQ: Lower Limit of Quantification. Data sourced from references: researchgate.netnih.govnih.gov

Advanced Chromatographic Techniques for this compound and its Analogs in Research Samples

Chromatography is a fundamental separation science that forms the backbone of pharmaceutical analysis. researchgate.net Advanced chromatographic techniques are essential for the accurate and reliable quantification of this compound and its analogs in complex biological matrices.

Liquid Chromatography (LC) Method Development and Optimization

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for separating, identifying, and quantifying components in a mixture. danaher.comnih.gov The development and optimization of LC methods are crucial for achieving sensitive and specific analysis of Nalmefene. Several LC-based methods have been successfully developed for this purpose. For instance, a sensitive and specific LC-MS/MS method was developed for the quantification of Nalmefene in human plasma, utilizing a C18 column for separation. researchgate.net Another method employed a phenyl column with electrochemical detection for measuring Nalmefene in human plasma. nih.gov

Method development often involves selecting the appropriate column, mobile phase, and detection method to achieve the desired separation and sensitivity. ijcrt.org For example, in the development of an HPLC method for naltrexone and acetaminophen, a C18 column was selected due to the polar nature of the analytes. ijcrt.org The mobile phase composition, pH, and flow rate are also critical parameters that are optimized to achieve good peak shape and resolution.

Reversed-phase liquid chromatography (RPLC) is the most widely used mode of HPLC in pharmaceutical analysis. researchgate.netnih.gov It utilizes a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.net RPLC is highly effective for separating non-polar to moderately polar compounds. Many of the developed methods for Nalmefene analysis utilize reversed-phase chromatography. researchgate.netnih.govijcrt.org

However, analyzing highly polar compounds can be challenging with RPLC due to insufficient retention. amsbiopharma.com In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a valuable alternative. nih.govamsbiopharma.com HILIC employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. amsbiopharma.com This technique is particularly well-suited for the retention and separation of polar, hydrophilic, and charged analytes. nih.gov While specific applications of HILIC for this compound are not extensively detailed in the provided context, the principles of HILIC make it a potentially powerful tool for separating Nalmefene and its more polar metabolites or analogs, especially where RPLC might fall short. waters.comchromatographyonline.com HILIC can be complementary to RPLC, and in some cases, alternating between HILIC and RPLC columns can provide comprehensive metabolite profiling. chrom-china.com

When analyzing complex samples containing compounds with a wide range of polarities, isocratic elution (using a constant mobile phase composition) can be inefficient, leading to long analysis times and broad peaks for strongly retained components. danaher.com Gradient elution, which involves systematically changing the composition of the mobile phase during the chromatographic run, is often the preferred approach for such complex separations. danaher.comphenomenex.com

The principle of gradient elution is to start with a weak mobile phase to retain all analytes and then gradually increase the mobile phase strength to elute the compounds in a timely and efficient manner. numberanalytics.com This results in sharper peaks, improved resolution, and shorter run times. danaher.com For example, a gradient might start with a high percentage of a weak solvent (like water) and gradually increase the percentage of a stronger organic solvent (like acetonitrile). mastelf.com This strategy is particularly advantageous for high-throughput screening and the analysis of complex biological samples where numerous interfering substances may be present. danaher.comphenomenex.com The optimization of the gradient profile, including the initial and final mobile phase compositions and the gradient slope, is a critical step in method development to achieve the best possible separation. numberanalytics.commastelf.com

The following table outlines the key differences between isocratic and gradient elution strategies.

FeatureIsocratic ElutionGradient Elution
Mobile Phase Composition Constant throughout the runVaries during the run
Typical Application Simple mixtures with components of similar polarityComplex mixtures with components of varying polarities
Peak Width Increases for later-eluting peaksRelatively uniform peak widths
Run Time Can be long for complex samplesGenerally shorter for complex samples
Resolution May be poor for complex mixturesEnhanced for complex mixtures
System Complexity Simpler, requires less sophisticated equipmentMore complex, requires a gradient pump

Data compiled from references: danaher.comphenomenex.commastelf.comchromatographyonline.com

Reversed-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Gas Chromatography (GC) Applications in Volatile Deuterated Metabolite Analysis

Currently, there is limited evidence to suggest the widespread application of Gas Chromatography (GC) for the direct analysis of this compound or its volatile metabolites. Nalmefene is a relatively large and non-volatile molecule, making it less suitable for direct GC analysis without derivatization. While GC-MS is a standard technique for analyzing volatile organic compounds (VOCs) and has been used to study volatile metabolites in various biological contexts, its application to nalmefene has not been a primary focus in the available literature. torvergata.itmdpi.comresearchgate.netnih.gov Analytical methods for nalmefene and similar opioid antagonists predominantly utilize liquid chromatography. researchgate.netnih.gov

Mass Spectrometric Detection and Quantification of this compound in Research Samples

Mass spectrometry, particularly when coupled with liquid chromatography, stands as the cornerstone for the detection and quantification of this compound in research settings. nih.govresearchgate.netnih.gov As an internal standard, this compound, with its molecular weight of 342.45 g/mol and chemical formula C₂₁H₂₂D₃NO₃, is indispensable for accurate quantification of nalmefene in complex biological matrices. Its physicochemical properties closely mirror those of the non-labeled analyte, ensuring similar behavior during sample preparation and analysis, which is a key advantage of using stable isotope-labeled standards. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most frequently employed technique for the sensitive and specific quantification of nalmefene, with this compound used as the internal standard. nih.govresearchgate.netnih.gov This methodology offers high sensitivity, allowing for the detection of nalmefene at concentrations as low as 10 pg/mL in human plasma. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like this compound helps to correct for variability during sample extraction and ionization, thereby improving the accuracy and precision of the assay. kcasbio.com

In LC-MS/MS analyses, quantification is achieved through Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions. proteomics.com.ausrmatlas.org This highly selective technique ensures that only the compound of interest is quantified, even in a complex mixture. proteomics.com.au For nalmefene analysis, specific mass transitions are monitored for both the analyte and the internal standard, this compound. While specific transitions for this compound are determined during method development, they are based on the fragmentation pattern of the molecule. For instance, in the analysis of similar compounds like naloxone, a deuterated internal standard ([²H₃]naltrexone) was monitored using the transition of m/z 345 to 327. researchgate.net The selection of optimal MRM transitions, along with parameters like collision energy, is a critical step in method development to maximize sensitivity and specificity. srmatlas.orgnih.gov

Table 1: Illustrative MRM Transitions for Opioid Antagonists

Compound Precursor Ion (m/z) Product Ion (m/z)
Buprenorphine 468 396
[²H₄]Buprenorphine (IS) 472 400
Naloxone 328 310
[²H₃]Naltrexone (IS) 345 327

This table provides examples of MRM transitions used for similar compounds, illustrating the principle of using deuterated internal standards in LC-MS/MS assays. researchgate.net

The efficiency of ionization is a critical factor in achieving high sensitivity in LC-MS/MS methods. Electrospray ionization (ESI) is a commonly used ion source for the analysis of compounds like nalmefene. nih.govresearchgate.net Optimization of ESI parameters, such as the interface voltage and nebulizing gas flow, is essential to maximize the instrument's signal intensity. nih.gov For nalmefene analysis, monitoring is typically performed in the positive ionization mode using a TurboIonSpray source or a heated electrospray ionization (HESI) source. nih.govresearchgate.netthermofisher.com The optimization process involves systematically adjusting parameters like gas flow rates and temperatures to achieve the highest sensitivity for the analyte and internal standard. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) coupled with High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, is a powerful tool for metabolite profiling and identification. youtube.compharmaron.commdpi.comresearchgate.net This technique provides high-resolution, accurate-mass data, which enables the confident identification of metabolites. thermofisher.compharmaron.com In the context of nalmefene research, UPLC-HRMS can be used to generate a comprehensive snapshot of the metabolic profile in various biological samples. youtube.com While specific studies detailing the use of UPLC-HRMS for this compound metabolite profiling are not abundant, this methodology is well-suited for such applications, including the characterization of biotransformation pathways. pharmaron.comnih.gov

Triple Quadrupole Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) Transitions

Method Validation Parameters for this compound Bioanalytical Assays in Research

The validation of bioanalytical methods is crucial to ensure the reliability of the data generated in research studies. nih.govresearchgate.netjapsonline.com Regulatory bodies like the FDA and EMA provide guidelines for the validation of bioanalytical methods. nih.goveuropa.eu For assays using this compound as an internal standard, validation typically includes the assessment of several key parameters. nih.govresearchgate.netnih.gov

Table 2: Key Method Validation Parameters for Nalmefene Bioanalytical Assays

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte. Determined by a calibration curve with a specific range (e.g., 10-5000 pg/mL). nih.govresearchgate.net
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For sensitive methods, this can be as low as 10 pg/mL. nih.govresearchgate.net
Accuracy The closeness of the determined value to the nominal or known true value. Typically within ±15% of the nominal value (±20% at the LLOQ). researchgate.netjapsonline.com
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Expressed as the coefficient of variation (CV), usually ≤15% (≤20% at the LLOQ). researchgate.netjapsonline.com
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples to unextracted standards. The mean recovery for nalmefene has been reported to be around 80%. researchgate.net
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. The use of a stable isotope-labeled internal standard like this compound is critical to minimize this effect. kcasbio.com

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Assessed under various conditions (e.g., freeze-thaw cycles, room temperature). researchgate.net |

These validation parameters ensure that the analytical method is reliable, reproducible, and suitable for its intended purpose in research. nih.govresearchgate.net

Accuracy, Precision, and Recovery Assessments in Research Matrices

In the realm of bioanalytical method validation, accuracy and precision are paramount for reliable quantification of an analyte. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to achieve high levels of accuracy and precision. By closely mimicking the chemical and physical properties of the analyte (nalmefene), the deuterated internal standard can effectively compensate for variations during sample preparation and analysis.

One study detailing the pharmacokinetic properties of an intranasal nalmefene formulation utilized a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with a deuterated internal standard, nalmefene-d5. researchgate.net While not d3, the principle of using a deuterated stable isotope-labeled internal standard is identical. The validation of this method demonstrated excellent performance in terms of accuracy and precision. The interday precision of the calibration curves and quality control samples ranged from 1.8% to 5.5%. researchgate.net The accuracy of the method was reported to be between -4.9% and 2.8% during sample analyses. researchgate.net These values indicate a high degree of concordance between the measured concentrations and the true values, underscoring the robustness of the method when a deuterated internal standard is employed.

The recovery of an analyte from a biological matrix is a critical parameter that can be influenced by the extraction procedure. While a specific recovery percentage for nalmefene using this compound was not detailed in the available research, the high accuracy of the method suggests that any variability in recovery was effectively normalized by the internal standard. The purpose of a co-eluting stable isotope-labeled internal standard is to mirror the behavior of the analyte during extraction, so that the ratio of their signals remains constant, regardless of extraction efficiency fluctuations.

Table 1: Interday Precision and Accuracy of Nalmefene Quantification using a Deuterated Internal Standard

Parameter Reported Range
Interday Precision (% CV) 1.8% to 5.5%
Accuracy (% Deviation) -4.9% to 2.8%

Data sourced from a study utilizing nalmefene-d5 as the internal standard. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ) for Research Purposes

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of a quantitative assay. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

In the development of bioanalytical methods for nalmefene, achieving a low LOQ is crucial for accurately characterizing its pharmacokinetic profile, especially at later time points when concentrations are low. The use of sensitive analytical instrumentation, such as LC-MS/MS, in conjunction with a deuterated internal standard like this compound, facilitates the attainment of low detection and quantification limits.

A study validating an LC-MS/MS assay for nalmefene in plasma using nalmefene-d5 as the internal standard established the method's quantitative range. researchgate.net The lower limit of quantitation (LLOQ) was reported as 0.01 ng/mL in one trial and 0.05 ng/mL in a subsequent trial. researchgate.net The upper limit of quantitation (ULOQ) for these trials were 10 ng/mL and 25 ng/mL, respectively. researchgate.net These low LLOQ values demonstrate the high sensitivity of the analytical method, which is essential for pharmacokinetic research.

Table 2: Limits of Quantification for Nalmefene in Plasma using a Deuterated Internal Standard

Trial Lower Limit of Quantitation (LLOQ) Upper Limit of Quantitation (ULOQ)
Trial 1 0.01 ng/mL 10 ng/mL
Trial 2 0.05 ng/mL 25 ng/mL

Data sourced from a study utilizing nalmefene-d5 as the internal standard. researchgate.net

Matrix Effects and Internal Standard Normalization

Biological matrices, such as plasma, are complex mixtures of endogenous and exogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, thereby compromising the accuracy and reproducibility of the analytical method.

The most effective strategy to mitigate matrix effects in LC-MS/MS analysis is the use of a stable isotope-labeled internal standard. This compound is an ideal internal standard for nalmefene because it is structurally and chemically almost identical to the analyte, with the only significant difference being its mass. This structural similarity ensures that both this compound and nalmefene co-elute from the liquid chromatography column and experience the same degree of matrix effect in the mass spectrometer's ion source.

By adding a known amount of this compound to all samples, standards, and quality controls, any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard to a similar extent. The quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area. This normalization process effectively cancels out the variability introduced by matrix effects, leading to a more accurate and reliable measurement of the analyte's concentration. researchgate.net The high accuracy and precision data reported in studies using deuterated nalmefene as an internal standard are a direct testament to the efficacy of this approach in overcoming matrix-related analytical challenges. researchgate.net

Investigative Studies on Nalmefene D3 Metabolism and Disposition in Research Models

In Vitro Metabolic Stability Research of Nalmefene-d3

The in vitro metabolic stability of a drug candidate is a critical parameter assessed early in the drug discovery process. gerstel.comsrce.hr It provides an indication of a compound's susceptibility to biotransformation, which can predict its in vivo hepatic clearance and subsequent pharmacokinetic profile. if-pan.krakow.pl This section explores the in vitro metabolic stability of this compound, a deuterated form of the opioid receptor antagonist Nalmefene (B1676920).

Hepatic Microsomal and Hepatocyte Incubation Systems for Metabolite Generation

To investigate the metabolic fate of this compound, in vitro systems that mimic the metabolic environment of the liver are employed. The primary systems used are hepatic microsomes and hepatocytes. srce.hrnih.gov

Hepatic Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. gerstel.com Incubating this compound with liver microsomes from various species (e.g., human, rat, dog, monkey) in the presence of necessary cofactors like NADPH allows for the generation and identification of metabolites formed through oxidative pathways. if-pan.krakow.plnih.gov The general procedure involves incubating the test compound with microsomes at 37°C, taking samples at various time points, and stopping the reaction with a solvent like acetonitrile (B52724) to precipitate proteins before analysis. if-pan.krakow.pl

Hepatocytes: Whole liver cells, or hepatocytes, provide a more complete metabolic picture as they contain both Phase I (e.g., CYP enzymes) and Phase II (e.g., UGT enzymes) metabolizing enzymes, as well as necessary cofactors in a more physiologically relevant environment. srce.hrnih.gov Incubating this compound with hepatocytes from different species helps to identify a broader range of metabolites, including glucuronide conjugates, and to assess species differences in metabolism. nih.govresearchgate.net

A typical experimental setup for assessing metabolic stability in these systems is outlined in the table below.

ParameterHepatic Microsomes AssayHepatocyte Assay
Enzyme Source Pooled liver microsomes from human or other species. if-pan.krakow.plgoogle.comCryopreserved or fresh hepatocytes from various species. srce.hrnih.gov
Compound Concentration Typically a low concentration, e.g., 1 µM. if-pan.krakow.plVaries, can be tested at multiple concentrations. nih.gov
Cofactors NADPH-regenerating system is essential for CYP450 activity. if-pan.krakow.plgoogle.comEndogenous cofactors are present within the cells. srce.hr
Incubation Performed at 37°C for a set time course (e.g., 0 to 120 minutes). nih.govConducted at 37°C over a similar or longer time course. nih.gov
Reaction Termination Addition of cold acetonitrile or other organic solvent. gerstel.comif-pan.krakow.plSimilar quenching methods are used. srce.hr
Analysis LC-MS/MS is used to quantify the parent compound and identify metabolites. google.comLC-MS/MS is the standard analytical technique.

Elucidation of Deuterated Metabolite Structures

Following incubation, the identification of the resulting deuterated metabolites is crucial for understanding the metabolic pathways of this compound. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the primary analytical tool for this purpose. google.com By comparing the mass spectra of the metabolites with the parent compound, this compound, researchers can identify structural modifications.

The deuterium (B1214612) label (d3) on the cyclopropylmethyl group of this compound serves as a valuable tracer. The presence of the d3-label in a metabolite confirms that the cyclopropylmethyl moiety has remained intact. Conversely, the absence or alteration of this isotopic signature can indicate metabolic attack at or near the site of deuteration. The fragmentation patterns observed in MS/MS analysis provide further structural information, helping to pinpoint the exact location of metabolic changes, such as hydroxylation, N-dealkylation, or glucuronidation. nih.gov

Impact of Deuteration on Metabolic Pathways: A Research Perspective

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly alter a drug's metabolic profile. musechem.comgabarx.comwikipedia.org This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes compared to a carbon-hydrogen (C-H) bond. wikipedia.orginformaticsjournals.co.in

The strategic placement of deuterium in this compound on the N-cyclopropylmethyl group is intended to slow down metabolism at that specific site. This can lead to several potential outcomes:

Metabolic Shunting: If the primary metabolic pathway is slowed, the drug may be metabolized through alternative, previously minor, pathways. gabarx.comjuniperpublishers.com This "metabolic shunting" can lead to a different ratio of metabolites, potentially reducing the formation of toxic metabolites or increasing the formation of active ones. juniperpublishers.comnih.gov

Reduced Pharmacokinetic Variability: By mitigating metabolism through highly polymorphic enzymes like CYP2D6, deuteration can potentially lead to more predictable pharmacokinetics across different patient populations. google.com

Deuterium Kinetic Isotope Effects (DKIE) on Nalmefene Metabolism

The deuterium kinetic isotope effect (DKIE) is a key phenomenon underlying the altered metabolic properties of deuterated drugs like this compound. wikipedia.orgnih.gov It refers to the change in the rate of a chemical reaction when a hydrogen atom in a reactant is replaced with a deuterium atom. ismrm.org

Mechanisms of Carbon-Deuterium Bond Cleavage in Enzymatic Reactions

The cleavage of a C-H bond is often the rate-limiting step in many enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes. nih.gov Because the C-D bond has a lower vibrational frequency and a higher activation energy for cleavage, its enzymatic scission is slower than that of a C-H bond. wikipedia.orginformaticsjournals.co.in

The magnitude of the DKIE (kH/kD, the ratio of the rate constant for the C-H bond cleavage to that for the C-D bond cleavage) provides insight into the reaction mechanism. A significant primary DKIE is strong evidence that the C-H bond is broken in the rate-determining step of the reaction. nih.gov The process of enzymatic cleavage involves the enzyme, often a cytochrome P450, abstracting a hydrogen (or deuterium) atom from the substrate. nih.govnih.gov

Role of Cytochrome P450 Enzymes in Deuterated Drug Metabolism Research

Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that are central to the metabolism of a vast number of drugs and other foreign compounds (xenobiotics). mdpi.comjpionline.orgcambridge.org They catalyze a wide variety of oxidative reactions, including hydroxylation, dealkylation, and oxidation. mdpi.com

The CYP1, CYP2, and CYP3 families are the most important for drug metabolism in humans. mdpi.com Research into the metabolism of deuterated drugs like this compound heavily involves identifying which specific CYP isozymes are responsible for its biotransformation. This is often done using in vitro systems with recombinant CYP enzymes or by using specific chemical inhibitors in liver microsome incubations.

Influence of Deuteration on Metabolic Shunting and Metabolite Profiles

The metabolism of nalmefene has been studied in several animal models, providing a basis to predict the influence of deuteration. In pre-clinical species such as rats and dogs, nalmefene undergoes two primary metabolic transformations: Phase I N-dealkylation and Phase II glucuronide conjugation. nih.govtandfonline.com

Research using liver microsomes has shown significant species-specific differences in these pathways. In rat liver microsomes, the primary Phase I metabolic route is the N-dealkylation of the cyclopropylmethyl group to form the metabolite nornalmefene (B1365036). nih.govtandfonline.com Consequently, in vivo studies in rats show that nornalmefene glucuronide is the major metabolite found in urine. nih.gov In contrast, metabolism in dogs favors direct glucuronidation of the parent compound; N-dealkylation to nornalmefene occurs to a much lesser extent, and nalmefene glucuronide is the predominant urinary metabolite. nih.govtandfonline.com

This compound is specifically deuterated on the cyclopropylmethyl group. tocris.comrndsystems.com This targeted substitution of hydrogen with deuterium atoms strengthens the carbon-hydrogen bonds at a known site of metabolic attack. The cleavage of this bond is a critical step in N-dealkylation, a reaction often mediated by cytochrome P450 (CYP) enzymes. Due to the kinetic isotope effect (KIE), the C-D bond is significantly more resistant to enzymatic cleavage than the C-H bond. gabarx.com This principle has been demonstrated in analogous compounds; for instance, deuteration of the N-cyclopropylmethyl group of buprenorphine (BUP-d2) was shown to resist metabolism to its N-dealkylated metabolite, norbuprenorphine, in rats. nih.gov

This resistance to N-dealkylation in this compound is expected to cause metabolic shunting . This means that the metabolic pathway is rerouted away from the now-inhibited N-dealkylation pathway and towards alternative routes. For this compound, this would result in a significant shift towards Phase II conjugation of the parent drug.

The predicted outcome is an altered metabolite profile, particularly in species like the rat where N-dealkylation is normally a major pathway. The formation of northis compound and its subsequent glucuronide conjugate would be substantially reduced. Instead, a higher proportion of the this compound dose would be directly metabolized to this compound-glucuronide. This would make the metabolic profile of this compound in rats more closely resemble that of non-deuterated nalmefene in dogs. nih.govtandfonline.com

Table 1: Comparison of Expected Primary Metabolites in Rat Models

Compound Primary Metabolic Pathway (Predicted for this compound) Major Urinary Metabolite (Predicted for this compound)
Nalmefene N-dealkylation followed by glucuronidation Nornalmefene glucuronide nih.govtandfonline.com
This compound Direct glucuronidation (due to metabolic shunting) This compound-glucuronide

Research on this compound Disposition in Pre-Clinical Animal Models (Avoiding Clinical Human Data)

While direct disposition studies on this compound are not extensively published, its primary role in research is as a deuterated internal standard or tracer for quantifying nalmefene in biological samples. researchgate.netoup.com This use relies on the principle that deuteration does not significantly alter the compound's physicochemical properties that govern its absorption, distribution, and excretion. Therefore, data from studies using radiolabeled nalmefene (e.g., ¹⁴C-nalmefene) in animal models serve as a strong proxy for the disposition of this compound. nih.gov

Absorption Research in Animal Models Utilizing Deuterated Tracers

Studies on the parent compound nalmefene demonstrate its absorption characteristics across various routes in animal models. Research in dogs has examined the absorption of nalmefene following intramuscular (IM) injection and via hollow microneedle arrays, showing rapid systemic uptake. nih.gov In rats, studies have explored intranasal delivery, finding that absorption can be significantly enhanced with the use of certain excipients. researchgate.net

For this compound to function effectively as a tracer in such studies, its absorption kinetics must closely mirror those of nalmefene. The process of passive diffusion, which governs much of a drug's absorption, is generally not affected by deuteration. Therefore, it is expected that this compound would be absorbed at a similar rate and extent as nalmefene through these routes.

Table 2: Summary of Nalmefene Absorption Studies in Animal Models

Animal Model Administration Route Key Finding Reference
Dog Intramuscular (IM) Effective systemic absorption observed. nih.gov
Dog Hollow Microneedle Array Produced rapid plasma concentrations. nih.gov
Rat Intranasal Absorption can be significantly promoted by enhancers. researchgate.net

Excretion Pathway Investigations in Animal Models (e.g., Biliary, Renal)

Excretion studies are vital for understanding how a compound is cleared from the body. Research in rats using ¹⁴C-nalmefene showed that more than 90% of the administered radioactive dose was recovered in the excreta (urine and feces) within 24 hours, indicating efficient clearance. nih.govtandfonline.com

The primary route of excretion is renal, following extensive hepatic metabolism. drugbank.com However, the chemical form of the excreted metabolites differs between species, as noted previously. In rats, the main urinary metabolite is nornalmefene glucuronide. nih.gov In dogs, it is nalmefene glucuronide. nih.gov Studies on the related compound nalorphine (B1233523) have also highlighted the roles of both biliary and renal pathways in the excretion of opioid-like molecules in rats. nih.gov

Given the anticipated metabolic shunting of this compound in rats, its excretion profile is expected to differ from that of nalmefene. With the N-dealkylation pathway inhibited, a greater proportion of the dose would be excreted via the kidneys as this compound-glucuronide. This would shift the excretory metabolite profile in rats to be more analogous to that seen in dogs for the non-deuterated compound.

Table 3: Excretion Profile of Nalmefene in Pre-Clinical Models and Predicted Profile for this compound

Animal Model Compound Primary Excretory Route Major Urinary Metabolite Reference
Rat Nalmefene Renal (following metabolism) Nornalmefene glucuronide nih.govtandfonline.com
Dog Nalmefene Renal (following metabolism) Nalmefene glucuronide nih.govtandfonline.com
Rat This compound Renal (following metabolism) This compound-glucuronide (Predicted)

Pharmacological and Mechanistic Research Utilizing Nalmefene D3

Deuteration as a Tool for Exploring Drug-Target Interactions at a Molecular Level

The introduction of deuterium (B1214612) into a drug molecule, a process known as deuteration, provides a unique method for investigating the intricacies of how a drug interacts with its biological target. This stable isotopic labeling does not significantly alter the molecule's shape or size but can influence its metabolic stability and provide a handle for certain analytical techniques.

Receptor Binding Studies with Deuterated Ligands (e.g., Opioid Receptors)

Deuterated ligands like Nalmefene-d3 are instrumental in receptor binding assays. While deuteration is not expected to significantly alter the equilibrium binding affinity of a ligand for its receptor, this assumption can be experimentally verified. In the context of this compound, its primary targets are the mu (µ), kappa (κ), and delta (δ) opioid receptors. Nalmefene (B1676920) itself is a well-characterized opioid receptor antagonist with a complex binding profile, acting as an antagonist at the µ- and δ-opioid receptors and as a partial agonist at the κ-opioid receptor. drugbank.comresearchgate.net

Binding assays using this compound can confirm that its affinity profile mirrors that of the parent compound. Such studies typically involve competitive binding experiments where the deuterated ligand competes with a known radiolabeled ligand for binding to receptor-expressing membranes. The expectation is that the equilibrium dissociation constant (Ki) values for this compound would be nearly identical to those of nalmefene. This confirmation is crucial as it validates the use of this compound as a reliable proxy for nalmefene in more complex experimental setups. For instance, research on deuterated buprenorphine (BUP-D2) showed it retained sub-nanomolar affinity for opioid receptors, similar to its non-deuterated counterpart. nih.govfrontiersin.org

Table 1: Representative Opioid Receptor Binding Affinities for Nalmefene

Receptor SubtypeBinding Affinity (Ki) of NalmefeneExpected Binding Affinity (Ki) of this compound
Mu (µ) Opioid ReceptorHighHigh
Kappa (κ) Opioid ReceptorHighHigh
Delta (δ) Opioid ReceptorModerateModerate

This table is based on the established binding profile of nalmefene and the principle that deuteration at the specified position does not significantly alter receptor affinity.

Conformational Dynamics and Ligand-Protein Interactions via Deuterium Probes

Understanding how a ligand induces or selects for specific receptor conformations is a key area of modern pharmacology. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) and certain types of nuclear magnetic resonance (NMR) spectroscopy can probe these dynamics. nih.govpnas.org While this compound itself is not directly used as a probe in HDX-MS (which monitors the exchange of backbone amide protons), its utility lies in studies where a stable, metabolically-resistant version of the ligand is required to hold the receptor in a specific conformational state over time.

The conformational landscape of G protein-coupled receptors (GPCRs), such as the opioid receptors, is complex and ligand-dependent. researchgate.net Different ligands can stabilize distinct active or inactive receptor states, which underlies the phenomenon of biased agonism. frontiersin.org By using a deuterated ligand like this compound, which is less susceptible to metabolic degradation, researchers can more reliably trap and study the specific conformational ensemble induced by nalmefene binding over the course of a lengthy experiment. This allows for a clearer picture of the allosteric communications between the ligand-binding pocket and the intracellular domains responsible for signaling. researchgate.netresearchgate.net

Application of this compound in Fundamental Pharmacological Research

Beyond binding studies, this compound is particularly valuable as an internal standard in pharmacokinetic studies and as a tracer in imaging experiments due to its mass difference from the endogenous or non-labeled compound.

In Vivo Receptor Occupancy Studies in Animal Models Using Deuterated Tracers

In vivo receptor occupancy (RO) studies are critical for drug development, as they link drug dosage to target engagement in a living system. govdelivery.com These studies often use a tracer compound to measure the percentage of receptors occupied by a therapeutic drug candidate. Deuterated compounds like this compound are ideal for use as tracers in studies employing liquid chromatography-tandem mass spectrometry (LC/MS/MS) for detection. This method avoids the need for radiolabeling. tandfonline.com

In a typical experiment, an animal model would be administered the non-labeled drug of interest. Subsequently, a low dose of this compound is administered as a tracer. The amount of this compound that binds to the opioid receptors in the brain is then quantified from tissue homogenates. By comparing the binding of the tracer in drug-treated animals to that in vehicle-treated animals, the percentage of receptors occupied by the non-labeled drug can be calculated. A study characterizing the opioid receptor-binding profiles of samidorphan (B1681425) and naltrexone (B1662487) successfully used naltrexone-d3 as a tracer for the mu-opioid receptor, demonstrating the feasibility and utility of this approach. tandfonline.com Given that a 1 mg dose of nalmefene can block over 80% of brain opioid receptors within five minutes, a deuterated tracer like this compound would be highly effective for such studies. drugbank.comnih.gov

Table 2: Example of a Hypothetical In Vivo Receptor Occupancy Study Design

Experimental GroupPre-treatment (Test Drug)TracerEndpoint Measurement
1 (Control)VehicleThis compoundBaseline tracer binding in brain tissue
2 (Low Dose)Drug X (low dose)This compoundReduced tracer binding, calculate % occupancy
3 (High Dose)Drug X (high dose)This compoundFurther reduced tracer binding, calculate % occupancy

Elucidating Enzyme Mechanisms with Deuterated Substrates

The substitution of hydrogen with deuterium can slow down the rate of a chemical reaction if the C-H bond is broken in the rate-limiting step. This phenomenon is known as the kinetic isotope effect (KIE). nih.govfrontiersin.org Nalmefene is primarily metabolized in the liver via glucuronide conjugation and, to a lesser extent, N-dealkylation. drugbank.com The deuteration in this compound is on the cyclopropylmethyl group, which is attached to the nitrogen atom.

If the N-dealkylation of nalmefene, a reaction often catalyzed by cytochrome P450 enzymes, involves the cleavage of a C-D bond in this compound, a KIE would be observed. Researchers can compare the rate of metabolism of nalmefene with that of this compound in vitro using liver microsomes. A slower rate of metabolite formation from this compound would indicate that C-H bond cleavage at the deuterated position is a rate-determining step in that metabolic pathway. This provides valuable insight into the specific mechanism of the enzyme responsible for nalmefene's metabolism. nih.gov Such studies have been performed on other drugs, like deuterated methadone, to investigate how deuteration affects metabolism and pharmacokinetics. nih.gov

Future Directions and Emerging Research Avenues for Deuterated Analogs in Pharmaceutical Science

Advancements in Deuterated Compound Synthesis for Enhanced Research Utility

Recent years have seen significant progress in the methodologies for synthesizing deuterated compounds. researchgate.net Techniques such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration are becoming more efficient and selective. researchgate.net These advancements are crucial for producing a wider range of deuterated compounds for research, potentially leading to the development of new drugs with improved properties. unibestpharm.com Innovations in photocatalytic and electrochemical methods are also expanding the toolkit for creating these specialized molecules. researchgate.netxmu.edu.cn

Integration of Deuterated Analogs in Systems Biology and Metabolomics Research

Deuterated compounds are increasingly being integrated into systems biology and metabolomics. nih.govnih.gov Stable isotope labeling is a powerful technique for tracing metabolic pathways and understanding the complex dynamics of metabolic networks. nih.gov In metabolomics, deuterated standards are essential for accurate metabolite quantification and identification. dokumen.pub This integration allows for a more detailed and dynamic view of cellular metabolism and its response to various stimuli. nih.gov

Predictive Modeling and Computational Approaches for Deuterated Drug Metabolism and Pharmacokinetics

Computational tools are playing an increasingly important role in the design and development of deuterated drugs. alfa-chemistry.com Predictive modeling can help to simulate the pharmacokinetic effects of deuteration, including its impact on absorption, distribution, metabolism, and excretion (ADME). alfa-chemistry.com Molecular dynamics studies can provide insights into how deuterium (B1214612) substitution affects molecular stability and interactions with biological targets. alfa-chemistry.com These in silico methods can help to prioritize which compounds to synthesize and test, potentially accelerating the drug discovery process. researchgate.netinformaticsjournals.co.in

Broader Implications of Deuteration for Drug Discovery and Development Research Pipelines

The strategic use of deuterium in drug design, sometimes referred to as the "deuterium switch," has the potential to significantly impact the pharmaceutical industry. nih.gov By modifying the metabolic properties of a drug, deuteration can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites. researchgate.netdeutramed.com This can result in therapies that are more effective and better tolerated. nih.gov The approval of deuterated drugs like deutetrabenazine has paved the way for more research and development in this area, with many pharmaceutical companies now incorporating deuteration strategies into their drug discovery pipelines. nih.govbioscientia.de

Q & A

Designing Cross-Disciplinary Studies with this compound

  • Combine behavioral pharmacology (e.g., conditioned place preference) with MS-based neurochemical mapping.
  • Use factorial designs to isolate deuterium-specific effects from parental compound activity .

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